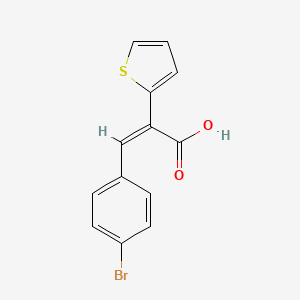

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-Bromophenyl)propionic acid” is a compound that is available for purchase . It is a derivative of propionic acid with a bromine atom on the phenyl group .

Synthesis Analysis

While specific synthesis methods for “3-(4-Bromophenyl)-2-thien-2-ylacrylic acid” are not available, similar compounds such as “4-Bromophenylacetic acid” can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .

Molecular Structure Analysis

The molecular structure of “3-(4-Bromophenyl)propionic acid” has a molecular formula of C9H9BrO2 and a molecular weight of 229.071 Da .

Chemical Reactions Analysis

For “4-Bromophenylacetic acid”, reactions such as Fischer esterification can be performed, refluxing it with methanol acidified with sulfuric acid . A hydrazone derivative can be made by refluxing the methyl ester with hydrazine .

Wissenschaftliche Forschungsanwendungen

- Applications : Researchers employ it to create novel compounds, such as monoisomeric 1,8,15,22-substituted phthalocyanines and phthalocyanine-fullerene dyads .

- Applications : N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include this compound, are investigated for their antimicrobial and anticancer potential .

- Applications : Researchers use it to prepare main-chain liquid crystal polymers (MCLCPs) through Mizoroki–Heck polymerization, leading to ordered liquid crystal phases .

Organic Synthesis and Characterization

Antimicrobial and Anticancer Drug Development

Liquid Crystal Polymers (LCPs)

Enzyme Inhibition Studies

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to interact with their targets through various mechanisms, including electrophilic substitution . This interaction results in changes in the biological activities of the targets, leading to the observed effects .

Biochemical Pathways

For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, HIV replication, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity . The downstream effects of these pathway alterations include changes in cell function and viability, immune response modulation, and alterations in metabolic processes .

Result of Action

For instance, indole derivatives have been found to inhibit viral replication, reduce inflammation, inhibit cancer cell proliferation, inhibit HIV replication, reduce oxidative stress, inhibit microbial growth, inhibit tuberculosis, regulate blood glucose levels, inhibit malaria parasites, and inhibit cholinesterase activity .

Eigenschaften

IUPAC Name |

(E)-3-(4-bromophenyl)-2-thiophen-2-ylprop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2S/c14-10-5-3-9(4-6-10)8-11(13(15)16)12-2-1-7-17-12/h1-8H,(H,15,16)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSNGEGUYVNWOBX-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=CC2=CC=C(C=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C(=C/C2=CC=C(C=C2)Br)/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2-thien-2-ylacrylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2776814.png)

![6-(3-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2776816.png)

![{1-[3-(Trifluoromethoxy)phenyl]cyclobutyl}methanamine hydrochloride](/img/structure/B2776817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloroacetamido)benzofuran-2-carboxamide](/img/structure/B2776818.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2776820.png)

![2-Azabicyclo[2.2.2]octan-4-ylmethanamine;dihydrochloride](/img/structure/B2776821.png)

![N-[(4-methoxythian-4-yl)methyl]pent-4-enamide](/img/structure/B2776833.png)